1H-Imidazo[1,2-A]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[1,2-A]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring and an azepine ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,2-A]azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of γ-bromodypnones with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C to form quaternary azolium salts. These salts are then heated in alcohol in the presence of potassium carbonate, leading to the formation of 1-R-6,8-diaryl-1H-imidazo[1,2-A]azepines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,2-A]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]azepine oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
1H-Imidazo[1,2-A]azepine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 1H-Imidazo[1,2-A]azepine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been proposed as an antagonist of choline, histamine, and dopamine receptors, and it may regulate sodium or potassium ion transport through cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Azepino[1,2-A]benzimidazoles: These compounds share a similar fused ring system but differ in the nature of the azole ring.
Imidazo[1,2-A]pyridines: These compounds have a pyridine ring instead of an azepine ring, leading to different chemical and biological properties.
Uniqueness: 1H-Imidazo[1,2-A]azepine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
42341-47-9 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7,9H |
InChI Key |
TXOJGPGCRACVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2NC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.